BM-531

Description

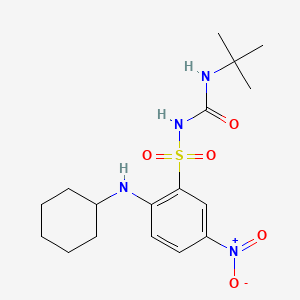

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAPYVMLNHDSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182644 | |

| Record name | BM-531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284464-46-6 | |

| Record name | BM-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BM-531 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BM-531

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-531, with the chemical name N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a potent and selective small molecule that exhibits a dual mechanism of action critical to the modulation of platelet aggregation.[1] It functions as both a competitive antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane synthase, the enzyme responsible for the synthesis of TXA2. This dual activity makes this compound a compound of significant interest in the research and development of novel anti-thrombotic therapies. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Dual Inhibition

This compound exerts its anti-platelet effects through two distinct but complementary mechanisms:

-

Thromboxane A2 (TXA2) Receptor Antagonism: this compound competitively binds to the thromboxane A2 receptor, also known as the TP receptor, on the surface of platelets. This prevents the natural ligand, TXA2, from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.

-

Thromboxane Synthase Inhibition: this compound also inhibits the activity of thromboxane synthase, a key enzyme in the arachidonic acid cascade. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this enzyme, this compound directly reduces the production of TXA2, thereby diminishing a critical mediator of platelet aggregation.

This dual mechanism provides a more comprehensive blockade of the TXA2 pathway than agents that target either the receptor or the enzyme alone.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Thromboxane A2 Receptor Binding Affinity

| Compound | IC50 (µM) | Radioligand | Source |

| This compound | 0.0078 | [3H]SQ-29548 | [2] |

| Sulotroban | 0.93 | [3H]SQ-29548 | [2] |

| SQ-29548 | 0.021 | [3H]SQ-29548 | [2] |

Table 2: Inhibition of Platelet Aggregation

| Agonist | Concentration | This compound Effect | This compound Concentration (µM) | Source |

| Arachidonic Acid | 600 µM | ED100 | 0.125 | [2] |

| U-46619 (TXA2 analog) | 1 µM | ED50 | 0.482 | [2] |

| Collagen | 1 µg/mL | 42.9% inhibition | 10 | [2] |

| ADP (second wave) | 2 µM | Inhibition | Not specified | [2] |

Table 3: Inhibition of Thromboxane B2 (TXB2) Production

| Activating Agent | This compound Concentration (µM) | Effect | Source |

| Arachidonic Acid | 1 and 10 | Total prevention of TXB2 production | [2] |

Signaling Pathways

This compound's primary impact on signaling is the interruption of the Gq protein-coupled pathway activated by the TXA2 receptor.

The inhibition of thromboxane synthase by this compound occurs upstream of this pathway, reducing the available TXA2 to initiate this cascade.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory practices and information available from the cited literature.

Thromboxane A2 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of this compound to the TXA2 receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow:

Detailed Protocol:

-

Preparation of Washed Human Platelets:

-

Collect human blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

-

Treat PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g for 10 minutes) to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to a final concentration of approximately 3 x 10^8 platelets/mL.

-

-

Membrane Preparation:

-

Lyse the washed platelets by sonication or hypotonic buffer.

-

Centrifuge the lysate at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a microtiter plate, combine the platelet membrane preparation (typically 50-100 µg of protein) with a fixed concentration of the radioligand [3H]SQ-29548 (e.g., 1-5 nM).

-

Add increasing concentrations of unlabeled this compound (or other competing ligands) to different wells.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add a high concentration of an unlabeled TXA2 receptor antagonist (e.g., 10 µM SQ-29548) in addition to the radioligand.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Experimental Workflow:

Detailed Protocol:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect human blood into tubes containing 3.2% or 3.8% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count in the PRP to a standardized value (e.g., 2.5-3.0 x 10^8 platelets/mL) using autologous PPP.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Pre-incubate the PRP with either vehicle (e.g., DMSO) or a specific concentration of this compound for a short period (e.g., 1-5 minutes).

-

Add a specific concentration of a platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) to induce aggregation.

-

Record the change in light transmittance over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the ED50 (effective dose for 50% inhibition) or ED100 (effective dose for 100% inhibition).

-

Thromboxane B2 (TXB2) Production Assay

This assay quantifies the amount of TXB2, the stable metabolite of TXA2, produced by activated platelets to assess the inhibitory activity of this compound on thromboxane synthase.

Detailed Protocol:

-

Platelet Activation and Sample Collection:

-

Prepare washed human platelets or PRP as described in the previous protocols.

-

Pre-incubate the platelets with either vehicle or varying concentrations of this compound.

-

Stimulate the platelets with an agonist such as arachidonic acid or collagen to induce TXA2 production.

-

After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) and/or by placing the samples on ice.

-

Centrifuge the samples to pellet the platelets and collect the supernatant.

-

-

Quantification of TXB2:

-

The concentration of TXB2 in the supernatant can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Radioimmunoassay (RIA).

-

Follow the manufacturer's instructions for the chosen assay kit. This typically involves adding the supernatant samples and standards to a plate pre-coated with an anti-TXB2 antibody, followed by the addition of a labeled TXB2 conjugate, and subsequent detection steps.

-

Alternatively, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise quantification.

-

-

Data Analysis:

-

Construct a standard curve using the known concentrations of TXB2 provided in the assay kit.

-

Determine the concentration of TXB2 in the experimental samples from the standard curve.

-

Calculate the percentage inhibition of TXB2 production for each concentration of this compound compared to the vehicle control.

-

Conclusion

This compound is a potent dual-action inhibitor of the thromboxane A2 pathway, acting as both a receptor antagonist and a synthase inhibitor. The quantitative data clearly demonstrate its high affinity for the TXA2 receptor and its efficacy in preventing platelet aggregation and TXA2 production in vitro. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel anti-platelet agents. The unique dual mechanism of action of this compound suggests its potential as a promising candidate for the development of new anti-thrombotic therapies.

References

BM-531: A Technical Guide to its Thromboxane Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thromboxane receptor antagonist activity of BM-531. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and mechanistic understanding necessary for advanced research and development.

Core Pharmacological Activity

This compound is a potent, non-carboxylic acid derivative of torasemide that exhibits a dual mechanism of action as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] Its primary therapeutic potential lies in its antiplatelet effects, making it a candidate for antithrombotic therapies.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in-vitro activity of this compound.

Table 1: Thromboxane A2 Receptor Binding Affinity

| Compound | IC50 (µM) | Radioligand | Tissue Source |

| This compound | 0.0078 | [3H]SQ-29548 | Human Washed Platelets |

| Sulotroban | 0.93 | [3H]SQ-29548 | Human Washed Platelets |

| SQ-29548 | 0.021 | [3H]SQ-29548 | Human Washed Platelets |

-

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Anti-Platelet Aggregation Activity

| Agonist (Concentration) | This compound Effective Dose | Measurement | Platelet Source |

| Arachidonic Acid (600 µM) | ED100 = 0.125 µM | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |

| U-46619 (1 µM) | ED50 = 0.482 µM | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |

| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |

| ADP (2 µM) | Inhibition of 2nd wave | Aggregation Inhibition | Human Citrated Platelet-Rich Plasma |

-

ED50/ED100: The dose that produces 50% or 100% of the maximum effect, respectively.

-

U-46619: A stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent TXA2 receptor agonist.

Table 3: Thromboxane Synthase Inhibition

| Activating Agent | This compound Concentration (µM) | Effect on TXB2 Production | Platelet Source |

| Arachidonic Acid | 1 and 10 | Complete Prevention | Human Platelets |

-

TXB2: A stable, inactive metabolite of TXA2, often measured as a proxy for TXA2 production.

Table 4: In-Vivo Activity

| Agonist | This compound Concentration (µM) | Effect | Animal Model |

| U-46619 | 10 | Significant prevention of contractions | Rat Fundus |

| Prostacyclin | 10 | No effect on contractions | Rat Fundus |

Signaling Pathways and Experimental Workflows

Thromboxane A2 Signaling Pathway and this compound Antagonism

The following diagram illustrates the canonical thromboxane A2 signaling pathway in platelets and the point of intervention for this compound.

Caption: this compound's dual mechanism of action on the TXA2 pathway.

Experimental Workflow for In-Vitro Analysis

This diagram outlines the typical experimental workflow for assessing the in-vitro thromboxane receptor antagonist activity of a compound like this compound.

References

- 1. High-performance liquid chromatographic assay of platelet-produced thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid and stable analogue of prostaglandin endoperoxides (U46619) induce platelet spreading and thrombi-like aggregate formation on a collagen substrate. Effect of fluid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

An In-Depth Technical Guide to N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea (BM-531)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, commonly known as BM-531, is a potent small molecule that exhibits a dual mechanism of action as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor. This unique pharmacological profile makes it a significant compound of interest for research in thrombosis, cardiovascular diseases, and other conditions where the thromboxane pathway is implicated. This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a sulfonylurea derivative with the following chemical characteristics:

| Property | Value |

| IUPAC Name | N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea |

| Synonyms | This compound |

| CAS Number | 284464-46-6[1] |

| Molecular Formula | C₁₇H₂₆N₄O₅S[1] |

| Molecular Weight | 398.48 g/mol [1] |

| Appearance | Crystalline solid |

| Purity | Typically ≥97%[1] |

Synthesis and Experimental Protocol

The synthesis of this compound can be conceptualized as a two-step process, commencing with the formation of the key intermediate, 2-(cyclohexylamino)-5-nitrobenzenesulfonamide, followed by its reaction with tert-butyl isocyanate.

Synthesis of 2-(cyclohexylamino)-5-nitrobenzenesulfonamide

This intermediate is synthesized via a nucleophilic aromatic substitution reaction.

-

Materials: 2-Chloro-5-nitrobenzenesulfonamide, cyclohexylamine, triethylamine, and a suitable solvent such as acetonitrile or ethanol.

-

Procedure:

-

Dissolve 2-chloro-5-nitrobenzenesulfonamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an equimolar amount of cyclohexylamine and a slight excess of triethylamine (to act as a base to neutralize the HCl byproduct).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(cyclohexylamino)-5-nitrobenzenesulfonamide as a solid.

-

Synthesis of N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea (this compound)

The final compound is prepared by the reaction of the sulfonamide intermediate with tert-butyl isocyanate.

-

Materials: 2-(cyclohexylamino)-5-nitrobenzenesulfonamide, tert-butyl isocyanate, a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), and a non-nucleophilic base like sodium hydride or potassium carbonate (optional, to facilitate the reaction).

-

Procedure:

-

Suspend 2-(cyclohexylamino)-5-nitrobenzenesulfonamide in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using a base, add it to the suspension and stir for a short period to form the corresponding anion.

-

Slowly add a slight molar excess of tert-butyl isocyanate to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring for completion by TLC.

-

Once the reaction is complete, quench the reaction carefully with water if a base like sodium hydride was used.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea as a purified solid.

-

Biological Activity and Quantitative Data

This compound has been extensively evaluated for its effects on the thromboxane A2 pathway. Its dual-acting nature as both a receptor antagonist and a synthase inhibitor contributes to its potent antiplatelet effects.

Thromboxane A2 Receptor Antagonism

This compound demonstrates high affinity for the human platelet TXA2 receptor.

| Assay Type | Ligand | IC₅₀ (µM) |

| Radioligand Binding Assay | [³H]SQ-29548 | 0.0078 |

Table 1: In vitro thromboxane A2 receptor binding affinity of this compound.

Inhibition of Platelet Aggregation

This compound effectively inhibits platelet aggregation induced by various agonists in human citrated platelet-rich plasma (PRP).

| Inducing Agent (Concentration) | Efficacy Metric | Value (µM) |

| Arachidonic Acid (600 µM) | ED₁₀₀ | 0.125 |

| U-46619 (1 µM) | ED₅₀ | 0.482 |

Table 2: Anti-aggregatory effects of this compound on human platelets.

Thromboxane Synthase Inhibition

This compound has been shown to inhibit the production of TXB2, the stable metabolite of TXA2, in activated human platelets.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic potential by targeting two key points in the thromboxane A2 signaling cascade.

Thromboxane A2 Signaling Pathway

The following diagram illustrates the thromboxane A2 signaling pathway and the points of intervention by this compound.

Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

A typical workflow for assessing the in vitro activity of compounds like this compound is depicted below.

Caption: In vitro evaluation workflow for a dual-acting thromboxane inhibitor.

Conclusion

N-tert-Butyl-N′-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea (this compound) is a well-characterized dual inhibitor of the thromboxane A2 pathway. Its high potency in both thromboxane receptor antagonism and synthase inhibition makes it a valuable tool for preclinical research into antithrombotic therapies. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of this and related compounds by the scientific community.

References

An In-depth Technical Guide to BM-531 (CAS Number: 284464-46-6): A Dual-Acting Thromboxane A2 Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pre-clinical research on BM-531 (CAS Number: 284464-46-6), a potent and selective dual-acting agent targeting the thromboxane A2 (TXA2) pathway. Contrary to any initial hypotheses of activity at the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), extensive research has characterized this compound as a thromboxane A2 receptor antagonist and a thromboxane synthase inhibitor . This document summarizes the key quantitative data, details the experimental protocols used in its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Compound Information

This compound, with the chemical name N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea, is a non-carboxylic acid derivative of the diuretic torasemide.[1] It has been developed as a promising antiplatelet agent, devoid of the diuretic properties of its parent compound.[1]

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action within the arachidonic acid cascade:

-

Thromboxane A2 (TXA2) Receptor Antagonism: this compound competitively binds to and blocks the thromboxane A2 receptor (TP receptor), preventing the binding of the endogenous agonist, TXA2. This action inhibits platelet activation and aggregation, as well as vasoconstriction.[1][2]

-

Thromboxane Synthase Inhibition: this compound also inhibits the activity of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a reduction in the production of TXA2.[1]

This dual activity makes this compound a potent modulator of the TXA2 pathway, a key signaling cascade in hemostasis and thrombosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from pre-clinical studies of this compound.

Table 1: Receptor Binding Affinity

| Radioligand | Preparation | IC50 (µM) | Reference Compound(s) |

| [3H]SQ-29548 | Human Washed Platelets | 0.0078 | Sulotroban (IC50 = 0.93 µM), SQ-29548 (IC50 = 0.021 µM) |

Data from Dogné, J-M., et al. (2000).[2]

Table 2: In Vitro Antiplatelet Activity

| Assay | Agonist (Concentration) | Preparation | Efficacy Metric | Value (µM) |

| Platelet Aggregation | Arachidonic Acid (600 µM) | Human Citrated Platelet-Rich Plasma | ED100 | 0.125 |

| Platelet Aggregation | U-46619 (1 µM) | Human Citrated Platelet-Rich Plasma | ED50 | 0.482 |

| Platelet Aggregation | Collagen (1 µg/mL) | Human Citrated Platelet-Rich Plasma | % Inhibition at 10 µM | 42.9% |

| Thromboxane B2 Production | Arachidonic Acid | Human Platelets | - | Total prevention at 1 and 10 µM |

Data from Dogné, J-M., et al. (2001).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Thromboxane A2 Receptor Affinity

Objective: To determine the binding affinity of this compound for the human platelet TXA2 receptor.

Materials:

-

Human washed platelets

-

[3H]SQ-29548 (radioligand)

-

This compound (test compound)

-

Sulotroban and SQ-29548 (reference compounds)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Human Washed Platelets:

-

Obtain whole blood from healthy, drug-free volunteers.

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Wash the platelets by centrifugation and resuspend them in a suitable buffer to a final concentration of approximately 2 x 10^8 platelets/mL.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand [3H]SQ-29548.

-

Add increasing concentrations of the unlabeled test compound (this compound) or reference compounds.

-

Initiate the binding reaction by adding the washed platelet suspension.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the platelets with bound radioligand from the unbound radioligand in the solution.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Human citrated platelet-rich plasma (PRP)

-

Agonists: Arachidonic acid, U-46619, Collagen, ADP

-

This compound (test compound)

-

Saline or appropriate vehicle

-

Aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Place a sample of PRP in the aggregometer cuvette with a magnetic stir bar.

-

Add the test compound (this compound) or vehicle and incubate for a short period.

-

Add the aggregating agent (agonist) to initiate platelet aggregation.

-

Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, and light transmittance increases.

-

-

Data Analysis:

-

The extent of aggregation is quantified as the maximum percentage change in light transmittance.

-

For inhibitory compounds, the percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation.

-

Determine the ED50 (the effective dose that produces 50% of the maximal response) or ED100 (the effective dose that produces 100% inhibition) from dose-response curves.

-

Thromboxane B2 (TXB2) Production Assay

Objective: To assess the inhibitory effect of this compound on thromboxane synthase activity by measuring the production of TXB2, the stable metabolite of TXA2.

Materials:

-

Human platelets

-

Arachidonic acid (stimulus)

-

This compound (test compound)

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2

Procedure:

-

Platelet Stimulation:

-

Incubate a suspension of human platelets with either this compound or vehicle.

-

Stimulate the platelets with arachidonic acid to induce the synthesis of TXA2.

-

-

Sample Collection and Preparation:

-

After a defined incubation period, stop the reaction (e.g., by adding a stopping reagent or by rapid cooling).

-

Centrifuge the samples to pellet the platelets.

-

Collect the supernatant for TXB2 measurement.

-

-

TXB2 Quantification:

-

Measure the concentration of TXB2 in the supernatant using a commercially available EIA or RIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of TXB2 produced in the presence of this compound to the levels produced in the vehicle control to determine the extent of inhibition of thromboxane synthase.

-

Visualizations

Thromboxane A2 Signaling Pathway

Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.

Experimental Workflow for Characterizing this compound

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound (CAS Number: 284464-46-6) is a well-characterized dual-acting inhibitor of the thromboxane A2 pathway, demonstrating potent antagonism of the TP receptor and inhibition of thromboxane synthase. The quantitative data and experimental findings to date strongly support its potential as an antiplatelet agent. There is currently no scientific evidence to suggest that this compound acts as a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This technical guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of thromboxane modulation.

References

- 1. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BM-531 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of BM-531 in the study of platelet aggregation. This compound, a non-carboxylic sulfonylurea derivative of torasemide, has emerged as a potent antiplatelet agent due to its dual mechanism of action: competitive antagonism of the thromboxane A2 (TXA2) receptor and inhibition of thromboxane synthase. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the detailed experimental protocols used to characterize its activity.

Core Mechanism of Action

This compound exerts its antiplatelet effects through a two-pronged approach targeting the thromboxane A2 pathway, which is central to platelet activation and aggregation.

-

Thromboxane A2 (TP) Receptor Antagonism : this compound is a high-affinity antagonist of the platelet TXA2 receptor, also known as the TP receptor.[1][2][3][4][5] By competitively binding to this receptor, it prevents the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascade that leads to platelet shape change, degranulation, and aggregation.

-

Thromboxane Synthase Inhibition : In addition to receptor antagonism, this compound also inhibits the activity of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1][4][5] This action reduces the local production of TXA2 by activated platelets, thereby diminishing a key positive feedback loop that amplifies platelet aggregation.

The following diagram illustrates the dual inhibitory action of this compound on the thromboxane A2 signaling pathway in platelets.

Quantitative Assessment of this compound Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its significant antiplatelet effects. The data presented below is a summary of key findings from platelet aggregation and receptor binding studies.

Table 1: In Vitro Anti-Platelet Aggregation Activity of this compound

| Agonist (Concentration) | Parameter | Value (µM) | Experimental System |

| Arachidonic Acid (600 µM) | ED100 | 0.125 | Human Citrated Platelet-Rich Plasma |

| U-46619 (1 µM) | ED50 | 0.482 | Human Citrated Platelet-Rich Plasma |

| Collagen (1 µg/mL) | % Inhibition at 10 µM | 42.9% | Human Citrated Platelet-Rich Plasma |

| ADP (2 µM) | Effect | Inhibition of 2nd wave | Human Citrated Platelet-Rich Plasma |

ED100: Effective dose for 100% inhibition. ED50: Effective dose for 50% inhibition.

Table 2: Thromboxane A2 Receptor Binding Affinity of this compound

| Compound | IC50 (µM) | Radioligand | Experimental System |

| This compound | 0.0078 | [3H]SQ-29548 | Human Washed Platelets |

| Sulotroban | 0.93 | [3H]SQ-29548 | Human Washed Platelets |

| SQ-29548 | 0.021 | [3H]SQ-29548 | Human Washed Platelets |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound's effects on platelet aggregation.

Preparation of Human Citrated Platelet-Rich Plasma (PRP)

This protocol is fundamental for in vitro platelet aggregation studies using light transmission aggregometry.

Methodology:

-

Blood Collection : Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into tubes containing 3.8% (w/v) trisodium citrate as an anticoagulant, at a ratio of 9 parts blood to 1 part citrate.[6]

-

First Centrifugation : Centrifuge the citrated whole blood at 240g for 10 minutes at room temperature.[6] This initial low-speed centrifugation separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) as the top layer.

-

PRP Aspiration : Carefully aspirate the upper PRP layer using a plastic pipette, taking care not to disturb the buffy coat.

-

Platelet-Poor Plasma (PPP) Preparation : To obtain platelet-poor plasma, which is used as a reference in aggregometry, recentrifuge the remaining blood sample at a higher speed (e.g., 2000g) for 15 minutes.

-

PPP Aspiration : Aspirate the resulting supernatant, which is the platelet-poor plasma.

-

Platelet Count Adjustment : Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet concentration of the PRP to a standardized count, typically between 2.5 x 10⁸ and 3.0 x 10⁸ platelets/mL, by adding autologous PPP.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing in vitro platelet aggregation.

Methodology:

-

Instrument Setup : Calibrate the light transmission aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Sample Preparation : Pipette a standardized volume of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer's incubation chamber at 37°C for a short pre-incubation period.

-

Agonist Addition : Add a specific concentration of a platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) to the PRP.

-

Data Recording : The aggregometer continuously measures the change in light transmission through the PRP sample as platelets aggregate. The results are recorded as a curve of percentage aggregation over time.

-

Inhibitor Studies : To assess the effect of this compound, pre-incubate the PRP with varying concentrations of this compound for a specified time before adding the agonist. The resulting aggregation curves are then compared to the control (without inhibitor).

Whole Blood Aggregation using Platelet Function Analyzer (PFA-100)

The PFA-100 system assesses platelet function in whole blood under high shear stress, simulating in vivo conditions.

Methodology:

-

Sample Collection : Collect whole blood in 3.2% sodium citrate tubes.

-

Cartridge Preparation : The PFA-100 uses disposable cartridges containing a membrane coated with either collagen/epinephrine (CEPI) or collagen/ADP (CADP).

-

Assay Procedure : The instrument aspirates a small volume of citrated whole blood through a microscopic aperture in the center of the membrane. The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "closure time" in seconds.

-

Inhibitor Studies : To evaluate this compound, incubate the whole blood sample with the compound before performing the PFA-100 analysis. An increase in the closure time indicates inhibition of platelet function.

Radioligand Binding Assay for TXA2 Receptor Affinity

This assay is used to determine the binding affinity (IC50) of this compound for the thromboxane A2 receptor on platelets.

Methodology:

-

Preparation of Washed Platelet Membranes : Isolate platelets from whole blood and prepare a platelet membrane fraction through sonication and differential centrifugation.

-

Incubation : In a multi-well plate, incubate the platelet membranes with a constant concentration of a radiolabeled TXA2 receptor antagonist, such as [3H]SQ-29548, and a range of concentrations of the unlabeled competitor, this compound.

-

Separation of Bound and Free Ligand : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing : Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity : Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis : The amount of bound radioactivity will decrease as the concentration of this compound increases. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, can then be calculated from this curve.

Thromboxane B2 (TXB2) Production Assay

To assess the inhibitory effect of this compound on thromboxane synthase, the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, is measured.

Methodology:

-

Platelet Stimulation : Incubate washed platelets or PRP with an agonist that induces TXA2 production, such as arachidonic acid or collagen. To test the effect of this compound, pre-incubate the platelets with the compound before adding the agonist.

-

Termination of Reaction : After a specific incubation time, stop the reaction by adding a stopping solution (e.g., indomethacin to inhibit further cyclooxygenase activity) and centrifuging to pellet the platelets.

-

TXB2 Measurement : Measure the concentration of TXB2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis : Compare the amount of TXB2 produced in the presence of this compound to the amount produced in the control samples to determine the percentage of inhibition of thromboxane synthase activity. The studies on this compound demonstrated that at concentrations of 1 and 10 µM, it completely prevents the production of TXB2 by human platelets activated by arachidonic acid.[1][5]

Conclusion

This compound is a potent inhibitor of platelet aggregation, acting through a dual mechanism of thromboxane A2 receptor antagonism and thromboxane synthase inhibition. The quantitative data from in vitro studies underscore its significant antiplatelet potential. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the properties of this compound and similar compounds in the context of platelet aggregation and thrombosis.

References

- 1. preparation-of-suspensions-of-washed-platelets-from-humans - Ask this paper | Bohrium [bohrium.com]

- 2. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diagnostica.cz [diagnostica.cz]

- 4. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

BM-531: A Dual-Action Thromboxane Inhibitor as a Potential Antiplatelet Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BM-531 (N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea) is a novel, non-carboxylic acid derivative of the diuretic torasemide that exhibits potent antiplatelet activity. Unlike its parent compound, this compound is devoid of diuretic properties. Its mechanism of action is distinguished by a dual functionality: it acts as a competitive antagonist of the thromboxane A2 (TXA2) receptor (TP receptor) and as an inhibitor of thromboxane synthase. This dual inhibition of the thromboxane pathway makes this compound a promising candidate for further investigation as an antiplatelet therapeutic agent. This guide provides a comprehensive overview of the available preclinical data on this compound, including its quantitative effects on platelet function, detailed experimental protocols for key assays, and a visualization of its mechanism of action.

Introduction

Platelet activation and aggregation are critical events in hemostasis and thrombosis. Thromboxane A2, a potent platelet agonist, plays a central role in these processes. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase and thromboxane synthase and exerts its effects by binding to TP receptors on platelets and vascular smooth muscle cells. The inhibition of the TXA2 pathway is a clinically validated strategy for the prevention of thromboembolic events. This compound represents a significant development in this area by targeting two key points in this pathway.

Quantitative Data on the Antiplatelet Activity of this compound

The in vitro efficacy of this compound has been characterized through various assays, demonstrating its potent inhibitory effects on platelet function. The following tables summarize the key quantitative findings.

Table 1: Thromboxane Receptor Binding Affinity of this compound [1]

| Compound | IC50 (µM) for [3H]SQ-29548 binding |

| This compound | 0.0078 |

| Sulotroban | 0.93 |

| SQ-29548 | 0.021 |

Table 2: Inhibition of Platelet Aggregation by this compound in Human Citrated Platelet-Rich Plasma [1]

| Agonist (Concentration) | This compound Effect | Concentration (µM) |

| Arachidonic Acid (600 µM) | ED100 | 0.125 |

| U-46619 (1 µM) | ED50 | 0.482 |

| Collagen (1 µg/mL) | % Inhibition | 42.9% at 10 µM |

| ADP (2 µM) | Inhibition of 2nd wave | - |

Table 3: Effect of this compound on Thromboxane B2 (TXB2) Production and Platelet Function Analyzer (PFA-100) Closure Time [1]

| Assay | This compound Concentration (µM) | Outcome |

| TXB2 Production (Arachidonic Acid-induced) | 1 and 10 | Total prevention |

| PFA-100 Closure Time | Not specified | Significantly prolonged |

Mechanism of Action: Dual Inhibition of the Thromboxane Pathway

This compound exerts its antiplatelet effect through a dual mechanism:

-

Thromboxane A2 Receptor (TP Receptor) Antagonism: this compound competitively binds to the TP receptor on platelets, preventing the binding of the endogenous agonist, TXA2. This action directly blocks the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.[1]

-

Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a reduction in the overall production of TXA2, thereby decreasing the pro-aggregatory stimulus.[1]

The following diagram illustrates the points of intervention of this compound in the thromboxane signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiplatelet activity of this compound. These protocols are based on standard laboratory procedures and the information available from the cited literature.

Radioligand Binding Assay for Thromboxane A2 Receptor Affinity

This assay determines the affinity of this compound for the TP receptor by measuring its ability to displace a radiolabeled antagonist.

-

Materials:

-

Human washed platelets

-

[3H]SQ-29548 (radiolabeled TP receptor antagonist)

-

This compound, Sulotroban, SQ-29548 (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Protocol:

-

Prepare a suspension of human washed platelets.

-

In a series of tubes, add a fixed concentration of [3H]SQ-29548.

-

Add increasing concentrations of unlabeled this compound (or other competing ligands).

-

Add the platelet membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the platelet membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]SQ-29548 is determined as the IC50 value.

-

Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Materials:

-

Human citrated platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists: Arachidonic Acid, U-46619, Collagen, ADP

-

This compound

-

Light transmission aggregometer

-

-

Protocol:

-

Prepare PRP and PPP from fresh human whole blood anticoagulated with sodium citrate.

-

Adjust the platelet count of the PRP if necessary.

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) and a cuvette with PPP for 100% aggregation.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission. ED50 (for U-46619) and ED100 (for arachidonic acid) values are calculated from dose-response curves.

-

Thromboxane B2 (TXB2) Production Assay

This assay quantifies the amount of TXB2, the stable metabolite of TXA2, produced by activated platelets to assess thromboxane synthase activity.

-

Materials:

-

Human washed platelets or PRP

-

Arachidonic acid

-

This compound

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2

-

-

Protocol:

-

Pre-incubate the platelet suspension with this compound or vehicle control.

-

Stimulate the platelets with arachidonic acid to initiate TXA2 synthesis.

-

Incubate for a defined period to allow for the conversion of TXA2 to TXB2.

-

Stop the reaction (e.g., by adding a stopping solution or by centrifugation).

-

Measure the concentration of TXB2 in the supernatant using a commercial EIA or RIA kit according to the manufacturer's instructions.

-

Platelet Function Analyzer (PFA-100) Assay

The PFA-100 simulates high-shear stress-induced platelet adhesion and aggregation.

-

Materials:

-

Fresh human whole blood anticoagulated with sodium citrate

-

This compound

-

PFA-100 instrument and disposable cartridges (e.g., Collagen/Epinephrine and Collagen/ADP)

-

-

Protocol:

-

Incubate the whole blood sample with this compound or vehicle control at room temperature.

-

Pipette the blood sample into the reservoir of the PFA-100 test cartridge.

-

Place the cartridge into the instrument and initiate the test.

-

The instrument aspirates the blood through a microscopic aperture coated with collagen and either epinephrine or ADP.

-

The time taken for the platelet plug to occlude the aperture is recorded as the closure time. A prolonged closure time indicates impaired platelet function.

-

Experimental Workflows

The following diagrams outline the workflows for the key experimental procedures.

Discussion and Future Directions

The preclinical data for this compound strongly suggest its potential as an effective antiplatelet agent. Its dual mechanism of inhibiting both the synthesis and the action of thromboxane A2 may offer a more comprehensive blockade of this critical platelet activation pathway compared to agents that target only one of these steps. The high affinity for the TP receptor and potent inhibition of platelet aggregation at sub-micromolar concentrations highlight its therapeutic promise.

Further research is warranted to fully elucidate the pharmacological profile of this compound. In vivo studies in animal models of thrombosis are necessary to establish its antithrombotic efficacy and safety profile, including its effects on bleeding time. Pharmacokinetic and pharmacodynamic studies in humans will also be crucial to determine the optimal dosing and to assess its clinical potential. The lack of diuretic activity is a significant advantage, potentially reducing the risk of electrolyte imbalances associated with its parent compound, torasemide.

References

Unveiling the Pharmacological Profile of BM-531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-531 (N-tert-butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea) is a potent and selective non-carboxylic acid derivative of torasemide that exhibits a dual mechanism of action as a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] This dual activity makes it a compound of significant interest for the development of novel antiplatelet therapies. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its binding affinity, effects on platelet function, and the experimental methodologies used for its characterization.

Core Pharmacological Profile

This compound's primary pharmacological effects are centered on the thromboxane A2 pathway, a critical signaling cascade in platelet activation and aggregation.

Mechanism of Action

This compound exerts its antiplatelet effects through two distinct but complementary mechanisms:

-

Thromboxane A2 (TXA2) Receptor Antagonism: this compound competitively binds to the thromboxane A2 receptor (TP receptor) on the surface of platelets. This prevents the binding of the endogenous agonist, thromboxane A2, thereby inhibiting downstream signaling events that lead to platelet activation, shape change, and aggregation.[1][2]

-

Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this enzyme, this compound reduces the production of TXA2, further diminishing the pro-aggregatory signals.[1][2]

This dual mechanism of action provides a comprehensive blockade of the thromboxane pathway, making this compound a potent inhibitor of platelet function.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data that define the pharmacological profile of this compound.

| Parameter | Value | Experimental Context | Reference |

| TXA2 Receptor Binding Affinity (IC50) | 0.0078 µM | Human washed platelet TXA2 receptors labeled with [3H]SQ-29548 | [1][2][3] |

| Platelet Aggregation Inhibition (ED100) | 0.125 µM | Induced by Arachidonic Acid (600 µM) in human citrated platelet-rich plasma | [1][2][3] |

| Platelet Aggregation Inhibition (ED50) | 0.482 µM | Induced by U-46619 (a stable TXA2 agonist, 1 µM) in human citrated platelet-rich plasma | [1][2][3] |

| Platelet Aggregation Inhibition (%) | 42.9% at 10 µM | Induced by Collagen (1 µg/mL) in human citrated platelet-rich plasma | [1][2][3] |

| Thromboxane B2 (TXB2) Production | Total prevention at 1 µM and 10 µM | Human platelets activated by arachidonic acid | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

TXA2 Receptor Binding Assay

This assay determines the affinity of this compound for the thromboxane A2 receptor using a radioligand binding competition assay.

-

Materials:

-

Human washed platelets

-

[3H]SQ-29548 (radiolabeled TXA2 receptor antagonist)

-

This compound (and other competing ligands like sulotroban and unlabeled SQ-29548 for comparison)

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

-

-

Protocol:

-

Prepare washed human platelets and resuspend them in the binding buffer.

-

In a series of tubes, add a fixed concentration of [3H]SQ-29548.

-

Add increasing concentrations of this compound (or other competing ligands) to the tubes. Include a control tube with no competing ligand (total binding) and a tube with a high concentration of unlabeled SQ-29548 to determine non-specific binding.

-

Add the platelet suspension to each tube to initiate the binding reaction.

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

-

Materials:

-

Human citrated platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP) for blanking the aggregometer

-

Aggregating agents: Arachidonic acid, U-46619, Collagen

-

This compound at various concentrations

-

Platelet aggregometer

-

-

Protocol:

-

Prepare PRP and PPP from fresh human blood collected in sodium citrate.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the platelet aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add a known volume of PRP to the aggregometer cuvettes with a magnetic stir bar.

-

Add different concentrations of this compound to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a specific concentration of the aggregating agent (e.g., arachidonic acid, U-46619, or collagen).

-

Record the change in light transmittance over time as the platelets aggregate.

-

Determine the maximum aggregation percentage for each concentration of this compound.

-

Calculate the ED50 (effective dose to inhibit 50% of aggregation) or ED100 (effective dose for 100% inhibition) by plotting the percentage of inhibition against the this compound concentration.

-

Thromboxane B2 (TXB2) Production Assay

This assay quantifies the inhibitory effect of this compound on the production of TXA2, by measuring its stable metabolite, TXB2.

-

Materials:

-

Human platelets

-

Arachidonic acid (as an activator)

-

This compound at various concentrations

-

Enzyme-linked immunosorbent assay (ELISA) kit for TXB2

-

-

Protocol:

-

Prepare a suspension of human platelets.

-

Pre-incubate the platelets with different concentrations of this compound.

-

Stimulate the platelets with arachidonic acid to induce TXA2 synthesis.

-

After a specific incubation time, stop the reaction (e.g., by adding a stopping reagent or by centrifugation).

-

Collect the supernatant.

-

Measure the concentration of TXB2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Compare the TXB2 levels in the presence and absence of this compound to determine the extent of inhibition.

-

Closure Time Measurement with Platelet Function Analyzer (PFA-100)

This assay assesses the overall effect of this compound on platelet function under high shear stress.

-

Materials:

-

Freshly collected human whole blood in sodium citrate

-

PFA-100 instrument

-

PFA-100 test cartridges (e.g., Collagen/Epinephrine and Collagen/ADP)

-

This compound

-

-

Protocol:

-

Incubate whole blood samples with this compound or a vehicle control for a specified time.

-

Perform the PFA-100 test according to the manufacturer's instructions.

-

The instrument aspirates the blood sample through a microscopic aperture in a membrane coated with collagen and either epinephrine or ADP.

-

The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "closure time."

-

A prolonged closure time in the presence of this compound indicates impaired platelet function.

-

Signaling Pathways and Experimental Workflows

Thromboxane A2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of Thromboxane A2 (TXA2) to its G-protein coupled receptor (TP receptor) on platelets, and the points of inhibition by this compound.

References

Preliminary Investigation of BM-531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigational effects of BM-531, a potent and selective non-carboxylic thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor.[1][2][3] This document outlines its mechanism of action, details key experimental protocols for its evaluation, and presents available quantitative data.

Core Mechanism of Action

This compound, a torsemide derivative, exerts its effects by dual inhibition of the thromboxane A2 signaling pathway.[2][3] It competitively antagonizes the thromboxane A2 (TP) receptor, preventing the binding of its natural ligand, TXA2. Additionally, it inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. This dual action effectively blocks the downstream signaling that leads to platelet aggregation and vasoconstriction.[4]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound in human platelets.

Table 1: Receptor Affinity of this compound and Comparators [1][2]

| Compound | IC50 (µM) for TXA2 Receptor Binding |

| This compound | 0.0078 |

| Sulotroban | 0.93 |

| SQ-29548 | 0.021 |

Table 2: Anti-platelet Aggregation Activity of this compound [1][2]

| Aggregating Agent (Concentration) | This compound Effect (Concentration) |

| Arachidonic Acid (600 µM) | ED100 = 0.125 µM |

| U-46619 (1 µM) | ED50 = 0.482 µM |

| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM |

| ADP (2 µM) | Inhibition of the second wave |

Table 3: Effect of this compound on Thromboxane B2 (TXB2) Production [2]

| This compound Concentration | Effect on TXB2 Production |

| 1 µM | Total prevention |

| 10 µM | Total prevention |

Signaling Pathway

The following diagram illustrates the thromboxane A2 signaling pathway and the points of intervention for this compound.

Experimental Protocols

Radioligand Binding Assay for TXA2 Receptor Affinity

This protocol is designed to determine the binding affinity (IC50) of this compound for the thromboxane A2 receptor.

1. Materials:

-

Human washed platelets (source of TXA2 receptors)

-

[³H]SQ-29548 (radioligand)

-

This compound (test compound)

-

Unlabeled SQ-29548 (for non-specific binding determination)

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation fluid and counter

2. Procedure:

-

Prepare platelet membranes from washed human platelets.

-

In a multi-well plate, add a fixed concentration of [³H]SQ-29548 to each well.

-

Add varying concentrations of this compound to the wells.

-

For non-specific binding control wells, add a high concentration of unlabeled SQ-29548.

-

Add the platelet membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

1. Materials:

-

Human citrated platelet-rich plasma (PRP)

-

Platelet aggregometer

-

Aggregating agents: Arachidonic acid, U-46619, collagen, ADP

-

This compound

2. Procedure:

-

Prepare PRP from fresh human blood.

-

Place a sample of PRP in the aggregometer cuvette and stir at 37°C.

-

Add a specific concentration of this compound or vehicle control and incubate for a short period.

-

Add an aggregating agent (e.g., U-46619) to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP sample over time, which corresponds to the degree of platelet aggregation.

-

Record the maximum aggregation percentage and calculate the percentage of inhibition by this compound compared to the vehicle control.

-

Repeat for different concentrations of this compound and different aggregating agents to determine ED50 or percentage inhibition.

Platelet Function Analyzer (PFA-100) Assay

The PFA-100 system assesses platelet function under high shear stress, simulating in vivo conditions.[5][6][7]

1. Materials:

-

PFA-100 instrument

-

Disposable test cartridges (Collagen/Epinephrine and Collagen/ADP)

-

Citrated whole blood from healthy donors

-

This compound

2. Procedure:

-

Incubate citrated whole blood with either this compound or a vehicle control.

-

Pipette the blood sample into the test cartridge reservoir.

-

Place the cartridge into the PFA-100 instrument.

-

The instrument aspirates the blood through a microscopic aperture coated with collagen and either epinephrine or ADP.

-

The time taken for a stable platelet plug to form and occlude the aperture is measured as the "closure time" in seconds.

-

A prolonged closure time in the presence of this compound indicates inhibition of platelet function.

Experimental Workflow

The following diagram outlines a typical workflow for the preliminary in vitro investigation of a compound like this compound.

References

- 1. Effects of a novel non-carboxylic thromboxane A2 receptor antagonist (this compound) derived from torasemide on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PFA-100 system: a new method for assessment of platelet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet Function Testing: PFA-100 [practical-haemostasis.com]

- 7. siemens-healthineers.com [siemens-healthineers.com]

Methodological & Application

Application Notes and Protocols: BM-531 for In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-531 is a potent and selective, non-carboxylic acid derivative of torasemide that functions as a dual thromboxane A2 (TXA2) receptor antagonist and thromboxane synthase inhibitor.[1] This dual mechanism of action makes it a valuable tool for in vitro studies of platelet function and a potential therapeutic agent for thrombotic diseases. By blocking the TXA2 receptor (TP receptor), this compound inhibits the signaling cascade that leads to platelet activation and aggregation.[1][2][3] Additionally, its inhibition of thromboxane synthase reduces the production of TXA2, a key mediator of platelet aggregation.[1]

These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[4]

Mechanism of Action of this compound

This compound exerts its antiplatelet effects through a dual mechanism:

-

Thromboxane A2 (TP) Receptor Antagonism: this compound competitively binds to the TP receptors on the surface of platelets. This prevents the binding of the endogenous agonist, thromboxane A2 (TXA2), and synthetic agonists like U-46619. The binding of agonists to the TP receptor normally activates Gq and G12/13 proteins, initiating downstream signaling cascades that lead to an increase in intracellular calcium, platelet shape change, and aggregation.[4] By blocking this receptor, this compound effectively inhibits these critical activation steps.

-

Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By inhibiting this enzyme, this compound reduces the localized production of TXA2 by activated platelets, thereby decreasing the amplification of the aggregation signal.[1]

Signaling Pathway of Thromboxane A2 and Inhibition by this compound

Caption: Signaling pathway of TXA2-mediated platelet aggregation and points of inhibition by this compound.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory potency of this compound against various inducers of platelet aggregation and its affinity for the thromboxane A2 receptor.

Table 1: Affinity of this compound for the Human Platelet TXA2 Receptor

| Compound | IC50 (µM) |

| This compound | 0.0078 |

| Sulotroban | 0.93 |

| SQ-29,548 | 0.021 |

| Data from competitive binding assays with [3H]SQ-29,548 on human washed platelets.[1][2] |

Table 2: Anti-aggregatory Potency of this compound in Human Platelet-Rich Plasma

| Agonist (Concentration) | This compound Effect |

| Arachidonic Acid (600 µM) | ED100: 0.125 µM |

| U-46619 (1 µM) | ED50: 0.482 µM |

| Collagen (1 µg/mL) | 42.9% inhibition at 10 µM |

| ADP (2 µM) | Inhibition of the second wave |

| ED100: Effective dose for 100% inhibition. ED50: Effective dose for 50% inhibition.[1][2] |

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol is designed for the use of a light transmission aggregometer to measure the effect of this compound on platelet aggregation induced by various agonists.

Materials and Reagents

-

Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

-

3.2% Sodium Citrate (anticoagulant)

-

This compound

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Agonists:

-

Arachidonic Acid

-

U-46619 (a stable TXA2 analog)

-

Collagen

-

Adenosine Diphosphate (ADP)

-

-

Saline (0.9% NaCl)

-

Platelet-poor plasma (PPP) buffer

-

Aggregometer cuvettes with stir bars

-

Light Transmission Aggregometer

Experimental Workflow

Caption: Workflow for in vitro platelet aggregation assay using this compound.

Step-by-Step Protocol

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

1.1. Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[1]

1.2. Process the blood within one hour of collection. Keep the blood at room temperature; do not refrigerate.

1.3. Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to separate the PRP.[3]

1.4. Carefully collect the supernatant (PRP) using a plastic pipette and transfer it to a new plastic tube.

1.5. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

1.6. Collect the PPP and keep it at room temperature.

2. Preparation of this compound and Agonist Solutions

2.1. Prepare a stock solution of this compound in DMSO. Further dilutions should be made in saline to achieve the desired final concentrations. The final concentration of DMSO in the assay should be less than 0.5% to avoid solvent effects.

2.2. Prepare stock solutions of the agonists (Arachidonic Acid, U-46619, Collagen, ADP) according to the manufacturer's instructions. Dilute to working concentrations with saline.

3. Platelet Aggregation Assay

3.1. Turn on the light transmission aggregometer and allow it to warm up to 37°C.

3.2. Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP if necessary.

3.3. Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar. The volume will depend on the specific instrument, but is typically around 250-500 µL.

3.4. Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

3.5. Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

3.6. Add a specific volume of this compound solution (or vehicle control - saline with the same concentration of DMSO) to the PRP in the cuvette. Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.

3.7. Add the agonist to the cuvette to induce platelet aggregation.

3.8. Record the change in light transmission for 5-10 minutes. The instrument software will generate an aggregation curve.

4. Data Analysis

4.1. The primary endpoint is the maximum percentage of platelet aggregation.